molecular formula C20H19ClFN3O2S B2438756 2-{[5-(4-CHLOROPHENYL)-2-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE CAS No. 901240-28-6

2-{[5-(4-CHLOROPHENYL)-2-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE

Cat. No.: B2438756
CAS No.: 901240-28-6
M. Wt: 419.9
InChI Key: OCLOBWQGLHLOQC-UHFFFAOYSA-N
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Description

2-{[5-(4-CHLOROPHENYL)-2-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is a useful research compound. Its molecular formula is C20H19ClFN3O2S and its molecular weight is 419.9. The purity is usually 95%.
BenchChem offers high-quality 2-{[5-(4-CHLOROPHENYL)-2-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-(4-CHLOROPHENYL)-2-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O2S/c1-27-11-10-23-17(26)12-28-20-18(13-2-6-15(21)7-3-13)24-19(25-20)14-4-8-16(22)9-5-14/h2-9H,10-12H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLOBWQGLHLOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-2-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a novel imidazole derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C18H19ClF N3OS
  • Molecular Weight : 367.88 g/mol
  • Functional Groups : Imidazole ring, chlorophenyl and fluorophenyl substituents, sulfanyl group, and methoxyethyl acetamide moiety.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives featuring halogen substitutions (like chlorine and fluorine) in aromatic rings often enhance biological activity due to increased electron-withdrawing effects that stabilize the molecular structure.

  • Study Findings : A study demonstrated that related imidazole derivatives showed moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The introduction of the sulfanyl group is believed to contribute positively to this activity by enhancing membrane permeability and disrupting bacterial cell wall synthesis .
Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliStrong
Salmonella typhiWeak
Bacillus subtilisModerate

Anticancer Activity

The imidazole ring is known for its role in various anticancer agents. The compound's structure suggests potential interactions with cancer cell pathways.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells via the activation of caspase pathways or inhibition of key signaling proteins involved in cell proliferation. Preliminary screening showed promising results against several cancer cell lines, including breast and lung cancer cells .
Cancer Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)15.5
A549 (Lung Cancer)12.3

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease.

  • Enzyme Inhibition Studies : In vitro assays indicated that the compound exhibited significant AChE inhibitory activity with an IC50 value comparable to standard inhibitors. This suggests potential applications in treating diseases like Alzheimer's disease where AChE inhibition is beneficial .
EnzymeIC50 Value (µM)
Acetylcholinesterase8.7
Urease5.4

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of imidazole derivatives, including our compound, revealed that compounds with similar substitutions exhibited enhanced antibacterial properties against both gram-positive and gram-negative bacteria. The presence of the chlorophenyl and fluorophenyl groups was crucial for this enhancement .
  • Anticancer Screening : In a multicellular spheroid model, the compound was tested alongside other known anticancer agents. Results showed significant reduction in spheroid viability at concentrations as low as 10 µM, indicating strong potential for further development as an anticancer therapeutic .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures demonstrate significant antimicrobial properties. The presence of halogen substitutions (chlorine and fluorine) enhances biological activity due to increased electron-withdrawing effects.

Study Findings

A study on imidazole derivatives showed varying antibacterial activities against several strains:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliStrong
Salmonella typhiWeak
Bacillus subtilisModerate

The sulfanyl group is believed to enhance membrane permeability, disrupting bacterial cell wall synthesis, thereby contributing to its antibacterial efficacy.

Anticancer Activity

The imidazole ring is known for its role in various anticancer agents. The compound's structure suggests potential interactions with cancer cell pathways.

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease.

Enzyme Inhibition Studies

In vitro assays indicated significant AChE inhibitory activity:

EnzymeIC50 Value (µM)
Acetylcholinesterase8.7
Urease5.4

This suggests potential applications in treating diseases such as Alzheimer's, where AChE inhibition is beneficial.

Case Studies

  • Antibacterial Efficacy : A study on imidazole derivatives showed that compounds with similar substitutions exhibited enhanced antibacterial properties against both gram-positive and gram-negative bacteria. The presence of chlorophenyl and fluorophenyl groups was crucial for this enhancement.
  • Anticancer Screening : In multicellular spheroid models, the compound was tested alongside known anticancer agents, revealing significant reductions in spheroid viability at concentrations as low as 10 µM, indicating strong potential for further development as an anticancer therapeutic.

Chemical Reactions Analysis

Functional Group Reactivity

  • Imidazole Ring

    • Electrophilic Substitution : Susceptible to electrophilic attack at the 1H-position.

    • Nucleophilic Substitution : Potential for displacement of sulfanyl groups under strong acidic/basic conditions.

  • Sulfanyl Group (-S-)

    • Oxidation : Conversion to sulfonic acid (-SO₃H) under strong oxidizing agents (e.g., H₂O₂, KMnO₄).

    • Alkylation : Reaction with alkyl halides to form thioethers.

  • Acetamide Moiety

    • Hydrolysis : Hydrolysis to carboxylic acid under acidic/basic conditions (e.g., HCl or NaOH).

    • Amidase Activity : Potential enzymatic hydrolysis in biological systems .

  • Aromatic Rings

    • Electrophilic Substitution : Fluorophenyl and chlorophenyl groups may undergo further substitution (e.g., nitration, alkylation).

    • Metathesis : Cross-coupling reactions (e.g., Suzuki) to introduce additional substituents.

Stability and Degradation

Condition Stability Degradation Pathway
Aqueous Acid (HCl) ModerateHydrolysis of amide bond
Strong Base (NaOH) LowSaponification of amide
Oxidizing Agents UnstableOxidation of sulfanyl to sulfonic acid
High-Temperature Stable (up to 200°C)Thermal decomposition unlikely

Comparative Analysis with Analogous Compounds

Compound Key Difference Reactivity Implications
2-{[5-(4-Fluorophenyl)-2-(4-Methoxyphenyl)-1H-Imidazol-4-Yl]Sulfanyl}-N-(2-Methoxyethyl)AcetamideMethoxyphenyl vs. chlorophenylElectron-donating methoxy group may reduce electrophilicity
2-{[2-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-1H-Imidazol-4-Yl]Sulfanyl}-N-(2-Methoxyethyl)AcetamidePositional isomerism of substituentsAltered regioselectivity in substitution reactions
2-{[2-(4-Fluorophenyl)-5-Phenyl-1H-Imidazol-4-Yl]Sulfanyl}-N-PhenylacetamideAbsence of methoxyethyl groupReduced solubility/stability in polar solvents

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Cyclization of precursors (e.g., α-haloketones with thiourea derivatives) under acidic/basic conditions to form the imidazole core .
  • Step 2 : Electrophilic aromatic substitution to introduce the 4-chlorophenyl and 4-fluorophenyl groups .
  • Step 3 : Thioether linkage formation via nucleophilic substitution between the imidazole-thiol intermediate and chloroacetamide derivatives .
  • Key Variables : Temperature (60–100°C), solvent polarity (DMF or THF), and catalyst use (e.g., K₂CO₃) significantly affect yield (reported 45–72%) and purity .

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., imidazole proton shifts at δ 7.2–8.1 ppm) and sulfanyl linkage .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~500–520) .
  • Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .

Q. What preliminary assays are used to screen its biological activity?

  • Methodological Answer :

  • Antimicrobial Testing : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, HepG2) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays for kinase or protease activity (e.g., COX-2 inhibition at 10–100 µM concentrations) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-Response Curves : Perform 8–10 concentration replicates to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
  • Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

Q. What strategies identify the molecular targets of this compound?

  • Methodological Answer :

  • Chemoproteomics : Use photoaffinity labeling with a biotinylated analog followed by pull-down assays and LC-MS/MS analysis .
  • Molecular Docking : Screen against protein databases (PDB) using software like AutoDock Vina; prioritize targets with binding energies < −7.0 kcal/mol .
  • CRISPR-Cas9 Knockout : Validate candidate targets by assessing activity loss in gene-edited cell lines .

Q. How can HPLC methods be optimized for purity analysis?

  • Methodological Answer :

  • Column Selection : C18 reverse-phase column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (40:60 to 20:80 over 20 min) .
  • Detection : UV at 254 nm for imidazole/aromatic group absorption; adjust flow rate (1.0 mL/min) to resolve impurities (<0.5% area) .
  • Validation : Assess linearity (R² > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .

Q. What computational methods predict structure-activity relationships (SAR)?

  • Methodological Answer :

  • QSAR Modeling : Use Schrödinger’s Maestro or MOE to correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Free Energy Perturbation (FEP) : Simulate modifications (e.g., replacing 4-fluorophenyl with 4-CF₃) to estimate ΔΔG binding .
  • ADMET Prediction : SwissADME or pkCSM to optimize logP (target 2–3) and reduce hepatotoxicity risks .

Q. How is compound stability assessed under varying pH and temperature?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal Stability : TGA/DSC analysis (5–10°C/min ramp) to determine decomposition onset temperature (>150°C preferred) .
  • Light Sensitivity : ICH Q1B photostability testing under 1.2 million lux-hours; protect with amber glass if >10% degradation occurs .

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